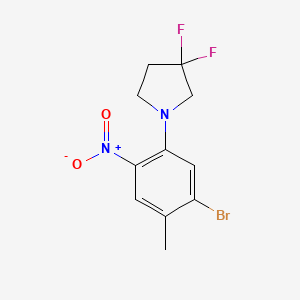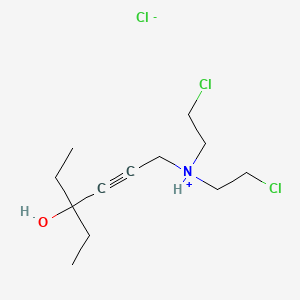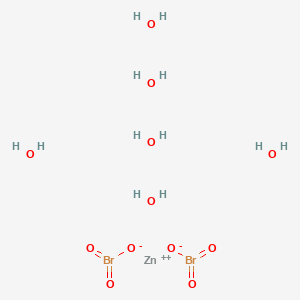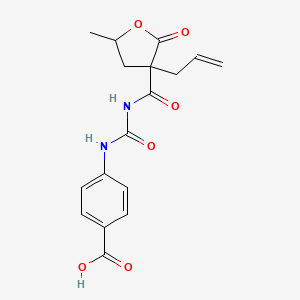![molecular formula C19H42N2O B13731054 N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine CAS No. 68479-04-9](/img/structure/B13731054.png)
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is an organic compound with the molecular formula C19H42N2O. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by the presence of a diamine group and an isotridecyloxy group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine typically involves the reaction of isotridecyl alcohol with 3-chloropropylamine, followed by further reaction with 1,3-diaminopropane. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process may involve continuous monitoring and adjustment of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diamine group allows for substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine involves its interaction with various molecular targets. The diamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The isotridecyloxy group contributes to the compound’s hydrophobicity, influencing its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
- N-[3-(Isotridecyloxy)propyl]ethane-1,2-diamine
- N-[3-(Isotridecyloxy)propyl]butane-1,4-diamine
Uniqueness
This compound is unique due to its specific combination of the isotridecyloxy group and the propane-1,3-diamine backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and specific interaction capabilities, making it valuable for various applications in research and industry.
Properties
CAS No. |
68479-04-9 |
|---|---|
Molecular Formula |
C19H42N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N'-[3-(11-methyldodecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H42N2O/c1-19(2)13-9-7-5-3-4-6-8-10-17-22-18-12-16-21-15-11-14-20/h19,21H,3-18,20H2,1-2H3 |
InChI Key |
YZGGABQGIYPLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


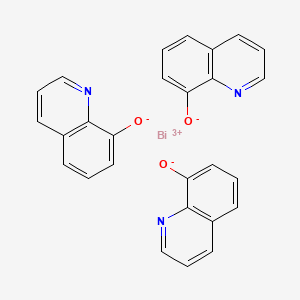
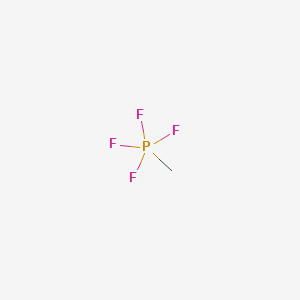
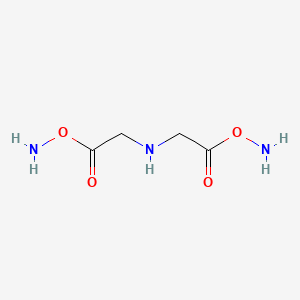
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)




